4-Amino-7-chloro-2-phenylquinoline
CAS No.: 858277-37-9
Cat. No.: VC20495225
Molecular Formula: C15H11ClN2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858277-37-9 |
|---|---|
| Molecular Formula | C15H11ClN2 |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | 7-chloro-2-phenylquinolin-4-amine |
| Standard InChI | InChI=1S/C15H11ClN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
| Standard InChI Key | IOLHSROWFKRILV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 4-amino-7-chloro-2-phenylquinoline is C₁₅H₁₁ClN₂, with a molecular weight of 254.714 g/mol . The quinoline core is substituted as follows:
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Position 2: A phenyl group, enhancing lipophilicity and π-stacking potential.
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Position 4: An amino group (-NH₂), a critical site for hydrogen bonding and derivatization.
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Position 7: A chlorine atom, influencing electronic properties and metabolic stability.
The compound’s planar structure facilitates interactions with biological targets, while its substituents modulate solubility and bioavailability.
Spectroscopic Characterization
Key spectral data include:
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¹H NMR: Resonances for aromatic protons appear between δ 6.8–8.2 ppm, with distinct signals for the amino group (δ ~6.1 ppm, broad singlet) .
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¹³C NMR: The quinoline carbons resonate between δ 115–155 ppm, with the phenyl and chlorine-substituted carbons showing characteristic downfield shifts .
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Mass Spectrometry: A molecular ion peak at m/z 254.061 (exact mass) confirms the molecular formula .
Synthesis and Structural Elucidation
Traditional Synthetic Routes
The synthesis of 4-amino-7-chloro-2-phenylquinoline was first reported by Tang et al. (2012) via a Friedländer condensation . This method involves:
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Condensation of 2-aminobenzophenone derivatives with ketones under acidic conditions.
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Cyclization to form the quinoline core.
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Chlorination at position 7 using POCl₃ or SOCl₂.
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Introduction of the amino group via nitration followed by reduction.
This route yields the target compound in moderate yields (~40–50%) but requires multiple purification steps .
Modern Methodologies
Recent advances employ microwave-assisted synthesis and multicomponent reactions to improve efficiency:
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Microwave Irradiation: A reaction between 2-aminoacetophenone and chlorinated precursors under microwave conditions (440–600 W, 0.5–1 h) reduces reaction times from hours to minutes .
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Domino Reactions: A three-component cascade reaction using enamines, aldehydes, and ammonium acetate achieves a one-pot synthesis with yields up to 75% .
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Friedländer | Acidic, reflux | 40–50 | 12–24 h |
| Microwave | 440 W, 0.5 h | 60–70 | 30 min |
| Multicomponent | EtOH, 80°C | 70–75 | 6 h |
Physicochemical Properties
Thermodynamic Parameters
Key properties include:
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in chloroform, DMSO, and ethanol. Stability studies show no degradation under ambient conditions for 6 months, though photodegradation occurs under UV light .
| Activity | Model | Efficacy |
|---|---|---|
| Neuroprotection | 6-OHDA neurons | 60–70% cell viability |
| Anti-Inflammatory | LPS microglia | IC₅₀ = 5.2 μM |
Structure-Activity Relationships (SAR)
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4-Amino Group: Essential for NR4A2 binding; replacement with methyl or hydroxyl abolishes activity .
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7-Chloro Substituent: Enhances metabolic stability and blood-brain barrier penetration .
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2-Phenyl Group: Optimizes lipophilicity and target affinity .
Applications and Future Directions
Therapeutic Development
The compound’s scaffold is a lead candidate for Parkinson’s disease therapeutics. Preclinical studies in 6-OHDA-lesioned rats show improved motor function at 10 mg/kg/day without dyskinesia .
Material Science Applications
Quinoline derivatives are explored for:
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Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity .
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Metal-Organic Frameworks (MOFs): As ligands for catalytic applications .
Challenges and Opportunities
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Synthetic Scalability: Microwave and flow chemistry methods require optimization for industrial production.
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Toxicology Profiles: Long-term safety studies in mammalian models are needed.
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